![molecular formula C14H23NO5S B2753102 (1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid CAS No. 2503155-10-8](/img/structure/B2753102.png)
(1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid
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Description
(1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid, also known as N-Ethylamphetamine sulfate, is a synthetic compound that belongs to the phenethylamine class of drugs. It is a psychoactive substance that has been used for recreational purposes due to its stimulant effects. However,
Scientific Research Applications
Sulfur-Containing Amino Acids and Methylation Processes
Sulfur-containing compounds play pivotal roles in biochemical pathways and synthetic applications. For instance, S-adenosylmethionine (SAM) is recognized for its role as a major biological methyl donor in reactions catalyzed by methyltransferases, contributing to various biochemical syntheses such as cyclopropyl fatty acids, biotin precursors, modified nucleosides in tRNAs, and polyamines. SAM's reactivity is attributed to the electrophilic character of carbon centers adjacent to its positively charged sulfur atom, which facilitates diverse chemical transformations (Fontecave, Atta, & Mulliez, 2004).
Catalytic Applications and Polymer Chemistry
In polymer chemistry, sulfuric acid derivatives are utilized as catalysts to enhance reaction rates and selectivity. For example, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for the condensation reaction between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone, demonstrating the utility of sulfur-containing catalysts in organic synthesis for producing high-yield compounds (Tayebi et al., 2011).
Material Science and Conductivity Enhancement
Sulfonated polymers, derived from reactions involving sulfuric acid, exhibit enhanced proton conductivity, making them valuable materials for applications in fuel cells and other devices requiring efficient charge transport. For example, sulfonated poly(ether-etherketone) and poly(4-phenoxybenzoyl-1,4-phenylene) have shown high proton conductivity, demonstrating the importance of sulfuric acid derivatives in modifying polymer properties for specific applications (Kobayashi et al., 1998).
Advanced Synthesis Techniques
Sulfur-containing compounds are central to advanced synthesis techniques, including the formation of carbon-sulfur bonds via alkene addition to oxidized ruthenium thiolate. This process exemplifies the role of sulfuric acid derivatives in facilitating complex chemical syntheses, contributing to the development of novel materials and molecules with specific functions (Grapperhaus, Venna, & Mashuta, 2007).
properties
IUPAC Name |
(1R)-N-ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.H2O4S/c1-2-15-13(14-9-6-10-16-14)11-12-7-4-3-5-8-12;1-5(2,3)4/h3-5,7-8,13-15H,2,6,9-11H2,1H3;(H2,1,2,3,4)/t13-,14-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHNWQNGJCCFDS-DTPOWOMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(CC1=CC=CC=C1)C2CCCO2.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@H](CC1=CC=CC=C1)[C@H]2CCCO2.OS(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid |
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